1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylpiperazine with 2-methoxyethylamine and thiadiazole derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-3-(3-pyridylmethyl)urea: Another bromophenyl derivative with different functional groups.
1-(3-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: A compound with a similar bromophenyl group but different substituents.
Uniqueness
1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19BrN4OS |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-[4-(3-bromophenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C15H19BrN4OS/c1-21-10-5-14-17-15(22-18-14)20-8-6-19(7-9-20)13-4-2-3-12(16)11-13/h2-4,11H,5-10H2,1H3 |
InChI Key |
AZHXENSFVYCFCA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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